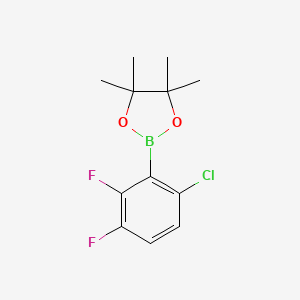![molecular formula C29H54ClNOP2Ru B6308286 Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97% CAS No. 1421060-11-8](/img/structure/B6308286.png)
Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97% is a white solid . It has a molecular formula of C29H54ClNOP2Ru and a formula weight of 631.22 . It is air sensitive .
Synthesis Analysis
The synthesis of this compound involves the use of toluene as a solvent, and the reaction is carried out under reflux conditions for 5 hours . The reaction mixture is then cooled to room temperature, and hexane is added. The precipitated solids are filtered and dried by suction to obtain the ruthenium complex .Molecular Structure Analysis
The molecular structure of this compound consists of carbon monoxide, chloro (hydrido)ruthenium, and 2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine .Chemical Reactions Analysis
This compound is used as a catalyst for various reactions. For instance, it is used for the hydrogenation of ethylene carbonate to methanol, the generation of hydrogen from aqueous ethanol solution, and the N-formylation of morpholine with hydrogen and carbon dioxide .Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 631.225g/mol . It is air sensitive .Aplicaciones Científicas De Investigación
Electrochemical Functionalization of Carbon Surfaces
The electrochemical functionalization of carbon surfaces using ruthenium complexes has been explored for modifying electrode properties. Sandroni et al. (2010) demonstrated the covalent bonding of ruthenium complexes to carbon surfaces via electrochemical oxidation, highlighting the potential for creating advanced electrochemical sensors and catalysts (Sandroni et al., 2010).
Catalysis
Ruthenium complexes have been identified as effective catalysts in various chemical reactions. For instance, Yao (2015) described the use of a similar ruthenium catalyst for the hydrogenation of esters and dehydrogenation of methanol, indicating its versatility in facilitating different types of chemical transformations (Q. Yao, 2015).
Redox-Active Complexes
The study of bis-tridentate ruthenium complexes with redox-active amine substituents by Cui et al. (2014) provided insights into their electrochemical and spectroscopic properties. This research contributes to understanding how such complexes can be utilized in redox chemistry and potentially in energy storage applications (B. Cui, Jiang-Yang Shao, Yu‐Wu Zhong, 2014).
Photorelease and Chemosensors
Ruthenium complexes have been used as photorelease agents for amines, as demonstrated by Zayat et al. (2006), who explored the light-induced electron transfer mechanisms for releasing primary aliphatic and aromatic amines. Such studies open avenues for developing controlled release systems in drug delivery and molecular biology (L. Zayat, Marcelo J. Salierno, R. Etchenique, 2006).
Antioxidant Studies
Ramachandran and Viswanathamurthi (2013) investigated the antioxidant activities of ruthenium(II) carbonyl complexes containing pyridine carboxamide ligands, highlighting the potential of such complexes in biomedical applications, particularly in scavenging free radicals (R. Ramachandran, P. Viswanathamurthi, 2013).
Propiedades
IUPAC Name |
carbon monoxide;chloro(hydrido)ruthenium;2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53NP2.CO.ClH.Ru.H/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;1-2;;;/h25-29H,1-24H2;;1H;;/q;;;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJYTEDTJORZPU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].C1CCC(CC1)P(CCNCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4.Cl[RuH] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H54ClNOP2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one](/img/structure/B6308258.png)

![2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6308270.png)
![Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), min. 97%](/img/structure/B6308291.png)
![{(S)-(-)-7-[N-(1,3-dithian-2-yl)methylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane}chlorodihydroiridium(III), 97+% [Ir-(S)-DTB-SpiroSAP]](/img/structure/B6308299.png)
![(R)-(+)-7-[N-(2-Phthio)ethylamino]-7'-[bis(3,5-di-t-BuPh)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, 97+% (>99% ee)](/img/structure/B6308308.png)
![(R)-(+)-7-[N-(2-Benzylthio)ethylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-DTB-SpiroSAP-Bn]](/img/structure/B6308314.png)